ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14981393
InChI: InChI=1S/C23H24O5/c1-4-26-22(24)12-11-20-16(3)19-10-9-18(13-21(19)28-23(20)25)27-14-17-8-6-5-7-15(17)2/h5-10,13H,4,11-12,14H2,1-3H3
SMILES:
Molecular Formula: C23H24O5
Molecular Weight: 380.4 g/mol

ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

CAS No.:

Cat. No.: VC14981393

Molecular Formula: C23H24O5

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate -

Specification

Molecular Formula C23H24O5
Molecular Weight 380.4 g/mol
IUPAC Name ethyl 3-[4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate
Standard InChI InChI=1S/C23H24O5/c1-4-26-22(24)12-11-20-16(3)19-10-9-18(13-21(19)28-23(20)25)27-14-17-8-6-5-7-15(17)2/h5-10,13H,4,11-12,14H2,1-3H3
Standard InChI Key RSXVOTUUCWMNMR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C)OC1=O)C

Introduction

Ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. This specific compound features a chromene core substituted with a propanoate group and a methoxybenzyl moiety, contributing to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. A common synthetic route includes the formation of the chromen-2-one core, followed by the introduction of substituents through various chemical reactions, such as alkylation and esterification. For industrial production, methods like continuous flow reactors may be employed to enhance efficiency and yield.

Biological Activity and Potential Applications

The biological activity of ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is linked to its interaction with specific molecular targets. The chromene moiety can modulate the activity of enzymes and receptors, leading to various effects such as influencing cellular processes like inflammation and apoptosis. These interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate. Here is a comparison of some notable examples:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(7-Hydroxychromen-3-yloxy)propanoateHydroxy group on chromeneAntioxidant, anti-inflammatory
Ethyl 3-(6-Chlorochromen-3-yloxy)propanoateChlorine substitutionAntimicrobial
Ethyl 3-(4-Methoxychromen-3-yloxy)propanoateMethoxy group on chromeneAnticancer activity

Ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate stands out due to its specific methoxybenzyl substitution, which enhances its lipophilicity and potentially its bioavailability compared to other similar compounds.

Research Findings and Future Directions

Research into ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is ongoing, focusing on elucidating specific pathways affected by this compound. The compound's versatility for further functionalization in organic synthesis highlights its potential for various applications in medicinal chemistry. Future studies should aim to explore its therapeutic potential and optimize its synthesis for industrial-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator